

An In-depth Technical Guide to the Chemical Structure of Kojibiose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **kojibiose**. The information is intended to support research and development efforts in fields ranging from carbohydrate chemistry to drug discovery.

Core Chemical Structure

Kojibiose is a naturally occurring disaccharide composed of two D-glucose monosaccharide units.[1][2] These units are linked by an α -1,2-glycosidic bond, meaning the anomeric carbon (C1) of one glucose molecule is connected to the hydroxyl group on the second carbon (C2) of the adjacent glucose molecule.[1][3] The systematic name for **kojibiose** is 2-O- α -D-glucopyranosyl-D-glucose.[1][4][5] This linkage distinguishes it from other glucose-glucose disaccharides such as maltose (α -1,4), cellobiose (β -1,4), and isomaltose (α -1,6).[3] **Kojibiose** is a reducing sugar because one of the glucose units has a free anomeric carbon.

Physicochemical Data

The following table summarizes key quantitative data for **kojibiose**, providing a ready reference for experimental design and analysis.



Property	Value	References
Chemical Formula	C12H22O11	[1][2][4][6][7]
Molar Mass	342.30 g/mol	[2][4][5][7]
CAS Number	2140-29-6	[1][2][4]
Melting Point	187-188 °C	[2]
Density	1.688 g/mL	[5]
Solubility	Soluble in water	[1]

Key Experimental Protocols

This section details selected experimental methodologies relevant to the synthesis, isolation, characterization, and enzymatic analysis of **kojibiose**.

Enzymatic Synthesis of Kojibiose via Transglycosylation

This protocol describes the synthesis of **kojibiose** using a crude sucrose phosphorylase (SPase) preparation.

Methodology:

- Reaction Setup: Prepare a reaction mixture with a total volume of 10 mL in a 50 mM MOPS buffer (pH 6.7). The substrates are 0.1 M glucose and 0.2 M sucrose.
- Enzyme Addition: Initiate the reaction by adding 0.02 U/mg of the crude SPase solution per milligram of total substrates.
- Incubation: Incubate the reaction mixture at 55 °C.
- Sampling: At various time intervals, withdraw samples for analysis.
- Reaction Termination: Stop the reaction by boiling the sample for 10 minutes.
- Clarification: Centrifuge the boiled sample at 12,000 x g for 20 minutes to remove any precipitate.



 Analysis: Analyze the supernatant for kojibiose concentration using High-Performance Liquid Chromatography (HPLC).

Optimization of reaction conditions such as pH (range 5.5–8.0), temperature (range 40-60 °C), and substrate ratios can be performed to maximize the yield of **kojibiose**.[3]

Isolation and Purification of Kojibiose

This protocol outlines a general procedure for purifying **kojibiose** from a reaction mixture, particularly after enzymatic synthesis.

Methodology:

- Removal of Monosaccharides: After the synthesis reaction, add baker's yeast to the mixture.
 The yeast will ferment the remaining glucose and fructose, leaving the non-fermentable kojibiose in solution.
- Yeast Removal: After fermentation is complete, remove the yeast cells by centrifugation or filtration.
- Chromatographic Purification: For higher purity, subject the resulting solution to column chromatography. A TOYOPEARL HW40 column followed by a Wakosil 5SIL column can be effective.
- Crystallization: Concentrate the purified kojibiose solution and induce crystallization to obtain highly pure solid kojibiose.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates like **kojibiose**.

Methodology:

- Sample Preparation: Dissolve the **kojibiose** sample in deuterium oxide (D₂O).
- 1D NMR: Acquire a 1D ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.5-5.5 ppm. The coupling constants of these signals provide



information about the stereochemistry of the glycosidic linkage.

2D NMR:

- COSY (Correlation Spectroscopy): Use to establish the proton-proton correlations within each glucose residue.
- TOCSY (Total Correlation Spectroscopy): Use to identify all the protons belonging to a single glucose spin system, starting from the anomeric proton.
- HSQC (Heteronuclear Single Quantum Coherence): Use to correlate each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between the two glucose units.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons on the different monosaccharide units, confirming the spatial proximity dictated by the glycosidic bond.

Enzymatic Assay of Kojibiose Hydrolase (Kojibiase)

This protocol measures the activity of **kojibiose** hydrolase, an enzyme that specifically hydrolyzes **kojibiose**.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing 10 mM kojibiose and 0.5 mg/mL of the purified kojibiose hydrolase in 100 mM sodium acetate buffer (pH 4.5).
- Incubation: Incubate the reaction at room temperature.
- Sampling: Take samples at regular intervals (e.g., every 2 minutes for 16 minutes).
- Glucose Quantification: The hydrolytic activity is monitored by measuring the amount of glucose released. This can be quantified using a coupled enzymatic assay with glucose



oxidase and peroxidase (GOD-POD). The assay solution contains 0.45 mg/mL GOD, 69.2 μ g/mL POD, and 0.5 mg/mL 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in 1 M acetate buffer (pH 4.5). The development of color is measured spectrophotometrically.

Enzymatic Assay of Kojibiose Phosphorylase

This protocol measures the activity of **kojibiose** phosphorylase, which catalyzes the phosphorolysis of **kojibiose**.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing 1.0 mM kojibiose, 10 mM inorganic phosphate, and the kojibiose phosphorylase enzyme in 50 mM HEPES/K+ buffer (pH 8.0).
- Coupled Enzyme System: The product, β-D-glucose-1-phosphate, is converted to glucose-6-phosphate by β-phosphoglucomutase (β-PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The reaction mixture should also contain 1.0 U β-PGM, 3 U G6PDH, 4.0 mM NADP+, and 100 μM α-D-glucose-1,6-bisphosphate.
- Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. This rate is proportional to the activity of kojibiose phosphorylase.

Visualizations

The following diagrams illustrate the chemical structure of **kojibiose** and a simplified workflow for its enzymatic synthesis and analysis.

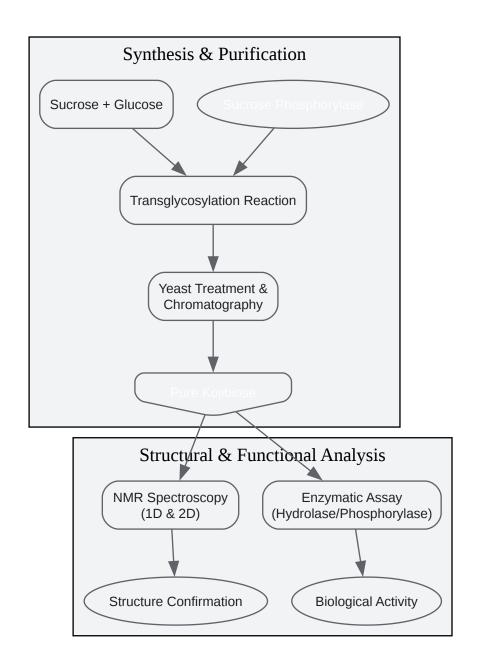




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Caption: Chemical structure of **kojibiose** showing the α -1,2-glycosidic linkage.





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Caption: Workflow for kojibiose synthesis, purification, and analysis.

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